molecular formula C11H9NO4 B2475979 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid CAS No. 52280-85-0

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

Cat. No.: B2475979
CAS No.: 52280-85-0
M. Wt: 219.196
InChI Key: FNDGQJCUHITQOE-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 7, and a carboxylic acid (-COOH) group at position 4. Its molecular formula is C₁₁H₉NO₄, with a molecular weight of 235.19 g/mol. The compound’s structural complexity and functional groups make it a candidate for pharmaceutical and agrochemical applications, particularly as an intermediate in organic synthesis .

Quinoline derivatives are known for their biological activity, influenced by substituent positions and electronic properties.

Properties

IUPAC Name

7-methoxy-2-oxo-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(11(14)15)5-10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDGQJCUHITQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:

  • Reaction with methanol and thionyl chloride (SOCl₂) yields the methyl ester derivative .

  • Catalytic esterification using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with alcohols produces esters .

Example Reaction:

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid+CH3OHSOCl2Methyl 2-hydroxy-7-methoxyquinoline-4-carboxylate+H2O[1]\text{2-Hydroxy-7-methoxyquinoline-4-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{SOCl}_2} \text{Methyl 2-hydroxy-7-methoxyquinoline-4-carboxylate} + \text{H}_2\text{O} \quad[1]

Amidation

The carboxylic acid reacts with amines to form amides, often mediated by coupling agents like HATU or DCC:

  • Primary or secondary amines generate stable amide derivatives .

Example Conditions:

  • Reagents: NH₂Boc (tert-butoxycarbonylamine), Cs₂CO₃, Pd(OAc)₂, Xantphos .

  • Product: Protected amide derivatives for further functionalization .

Salt Formation

The acidic proton (pKa ~4–5 ) reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts .

Alkylation

The hydroxyl group undergoes alkylation with alkyl halides or sulfates under basic conditions (e.g., K₂CO₃) :

  • Steric hindrance from the quinoline ring directs alkylation preferentially to the oxygen atom .

Example Reaction:

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid+CH3IK2CO32-Methoxy-7-methoxyquinoline-4-carboxylic acid[2][6]\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{2-Methoxy-7-methoxyquinoline-4-carboxylic acid} \quad[2][6]

Acylation

Acetylation with acetic anhydride or acetyl chloride forms O-acetyl derivatives :

  • Used to protect the hydroxyl group during synthetic sequences.

Oxidation

The hydroxyl group can be oxidized to a carbonyl group under strong oxidants (e.g., KMnO₄), though competing ring oxidation may occur.

Demethylation of the Methoxy Group (Position 7)

The methoxy group is cleaved under acidic or reductive conditions:

  • HBr/AcOH: Demethylation yields 2-hydroxy-7-hydroxyquinoline-4-carboxylic acid.

  • BBr₃ (boron tribromide): Efficient deprotection in anhydrous conditions.

Ring Functionalization

The quinoline ring participates in electrophilic substitution, though substituents influence regioselectivity:

PositionReactivityExample ReactionConditionsProductReference
5/8ModerateNitrationHNO₃/H₂SO₄Nitro derivatives
3LowSulfonationH₂SO₄Sulfonic acid

Complexation with Metals

The hydroxyl and carboxylic acid groups act as bidentate ligands for metal ions (e.g., Fe³⁺, Cu²⁺), forming stable chelates .

Example:

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid+FeCl3Fe(III)-quinolate complex[3][9]\text{this compound} + \text{FeCl}_3 \rightarrow \text{Fe(III)-quinolate complex} \quad[3][9]

Thermal Decomposition

At high temperatures (>300°C), decarboxylation occurs, yielding 2-hydroxy-7-methoxyquinoline :

2-Hydroxy-7-methoxyquinoline-4-carboxylic acidΔ2-Hydroxy-7-methoxyquinoline+CO2[3][9]\text{this compound} \xrightarrow{\Delta} \text{2-Hydroxy-7-methoxyquinoline} + \text{CO}_2 \quad[3][9]

Critical Analysis of Reactivity

  • Steric Effects: The methoxy group at position 7 and hydroxyl group at position 2 create steric hindrance, directing reactions (e.g., alkylation) to more accessible sites .

  • Electronic Effects: Electron-withdrawing carboxylic acid deactivates the ring, limiting electrophilic substitution at positions 5 and 8 .

  • Solvent Polarity: Polar solvents (e.g., DMF) enhance SN2 reactions for alkylation .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid can target multidrug-resistant cancer cells. For instance, studies have demonstrated its efficacy in inhibiting the efflux of drugs in P-glycoprotein-positive gastric carcinoma cells, suggesting its potential as a lead compound in cancer therapeutics .
  • Immunomodulation : The compound has been identified as a key scaffold for developing aminoacyl indazole immunomodulators, which show promise in treating autoimmune diseases by regulating immune responses through inhibition of specific factors like FXIIa .

2. Enzyme Inhibition Studies

  • The compound's structural features allow it to interact with various enzymes, potentially acting as an inhibitor. Its mechanism of action involves binding to enzyme active sites, influencing their activity and leading to therapeutic effects. For example, it has been studied for its ability to inhibit certain metabolic pathways relevant to cancer cell survival.

3. Material Science

  • In addition to its biological applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical structure allows for modifications that can enhance material properties or enable new functionalities.

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated the inhibitory effects on multidrug-resistant gastric carcinoma cellsDerivatives showed significant inhibition of drug efflux mechanisms
Immunomodulator Development Investigated the role in autoimmune disease treatmentIdentified as a scaffold for drugs targeting immune regulation
Enzyme Interaction Studies Analyzed enzyme inhibition potentialDemonstrated effective binding and inhibition of key metabolic enzymes

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 2-hydroxy-7-methoxyquinoline-4-carboxylic acid and its analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-OH, 7-OCH₃, 4-COOH C₁₁H₉NO₄ 235.19 Hydrogen bonding via -OH; electron-donating -OCH₃
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid 4-OH, 7-OCH₃, 3-COOH C₁₁H₉NO₄ 235.19 Altered acidity due to -COOH at position 3
7-Methoxyquinoline-4-carboxylic acid 7-OCH₃, 4-COOH C₁₁H₉NO₃ 219.19 Lacks hydroxyl group; reduced polarity
2-Hydroxyquinoline-4-carboxylic acid 2-OH, 4-COOH C₁₀H₇NO₃ 205.17 Simpler structure; lower molecular weight
4-Methoxyquinoline-2-carboxylic acid 4-OCH₃, 2-COOH C₁₁H₉NO₃ 219.19 Methoxy at position 4; steric effects
Key Observations:
  • Substituent Positioning: The placement of -OH and -COOH groups significantly impacts electronic properties. For example, -COOH at position 4 (target compound) vs. position 3 (4-hydroxy-7-methoxyquinoline-3-carboxylic acid) alters acidity and resonance stabilization .
  • Hydrogen Bonding: The hydroxyl group in the target compound improves solubility in polar solvents compared to non-hydroxylated analogs like 7-methoxyquinoline-4-carboxylic acid .

Biological Activity

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (also known as 7-methoxy-2-hydroxyquinoline-4-carboxylic acid) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_10H_9NO_4
  • Molecular Weight : 205.18 g/mol

The compound features a hydroxy group at position 2, a methoxy group at position 7, and a carboxylic acid group at position 4 of the quinoline ring. These functional groups contribute significantly to its reactivity and biological activity.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The hydroxy and methoxy groups enhance binding affinity to these targets, influencing their activity and leading to various biological effects such as:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may be relevant in therapeutic contexts.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. For example, it has demonstrated potent activity against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard drugs used in clinical settings .

PathogenInhibition Zone (mm)Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

Anticancer Properties

The compound has shown promise in cancer research, particularly in targeting multidrug-resistant cancer cells. Studies have reported that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. For instance, certain analogs demonstrated IC50 values ranging from 5 to 19 µM, indicating their potential as lead compounds in anticancer drug development .

Comparative Analysis with Related Compounds

When compared to other quinoline derivatives, such as 2-Hydroxyquinoline-4-carboxylic acid and 7-Methoxyquinoline-4-carboxylic acid, the presence of both hydroxy and methoxy groups in this compound enhances its versatility in terms of chemical modifications and biological interactions. This structural uniqueness contributes to its enhanced reactivity and stability.

Compound NameKey FeaturesBiological Activity
This compound Hydroxy at position 2; Methoxy at position 7Antimicrobial; Anticancer
2-Hydroxyquinoline-4-carboxylic acid Lacks methoxy groupReduced binding properties
7-Methoxyquinoline-4-carboxylic acid Lacks hydroxy groupAltered chemical behavior

Case Studies

  • Inhibition Studies : A study evaluated the inhibitory effects of various quinoline derivatives on multidrug-resistant gastric carcinoma cells. The results indicated that certain derivatives of this compound were significantly more potent than traditional chemotherapeutics like cisplatin .
  • Antiviral Activity : In vitro studies have shown that derivatives of this compound exhibit antiviral activity against dengue virus serotype 2 (DENV2), highlighting its potential role in developing antiviral therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid?

  • Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media (e.g., phenylacetic acid with sodium acetate). Adjustments may be needed for the 7-methoxy substituent .
  • Acylation and Cyclization : Use methyl malonyl chloride with triethylamine to acylate intermediates like 4,5-dimethoxy-methylanthranilate, followed by base-catalyzed cyclization .
  • Chlorination : POCl₃ in DMF for converting hydroxyl to chloro intermediates, monitored via LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy at C7 and hydroxyl at C2).
  • LC-MS : Monitors reaction progress and verifies molecular weight (e.g., [M+H]⁺ at m/z 220.19) .
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks, as demonstrated for quinoline-4-carboxylic acid analogs .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Adjust pH to deprotonate the carboxylic acid group for aqueous work .
  • Storage : Keep in airtight containers under dry, ventilated conditions to prevent hydrolysis or oxidation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Maintain 100°C during chlorination to minimize byproducts .
  • Catalyst Screening : Test bases (e.g., NaOAc vs. KOH) in the Pfitzinger reaction to enhance regioselectivity for the 7-methoxy group .
  • Scale-Up Strategies : Use continuous flow reactors to improve mixing and reduce side reactions in large-scale synthesis .

Q. What mechanistic insights govern its reactivity in oxidation and substitution reactions?

  • Oxidation : Methoxy groups at C7 stabilize electron-deficient intermediates, favoring quinone formation with KMnO₄ or CrO₃ .
  • Substitution : Nucleophilic attack at C4-carboxylic acid requires activation via esterification (e.g., methyl ester formation) .

Q. How is the compound evaluated for biological activity in medicinal chemistry?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols .
  • Antioxidant Activity : ABTS radical scavenging assays quantify electron-donating capacity, with IC₅₀ values compared to standards like Trolox .
  • Molecular Docking : Simulate binding to target proteins (e.g., topoisomerases) using software like AutoDock to prioritize derivatives .

Methodological Notes

  • Contradiction Handling : While the 6-methoxy analog (CAS 32431-29-1) is well-documented, the 7-methoxy variant may require tailored synthetic protocols due to steric and electronic differences .
  • Safety Protocols : Use flame-retardant lab coats and inspect gloves for integrity when handling corrosive reagents like POCl₃ .

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